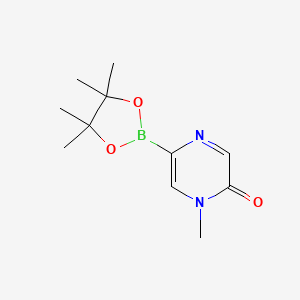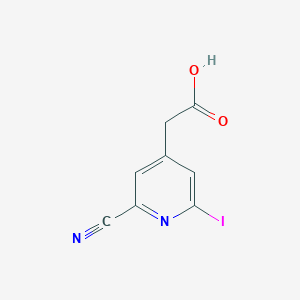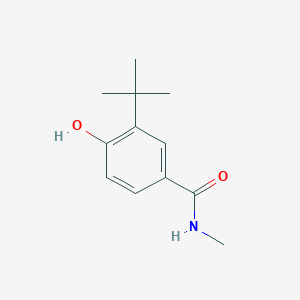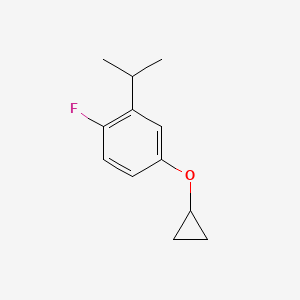
4-Cyclopropoxy-1-fluoro-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Reagents: Boron reagents (e.g., organoboron compounds)
Solvent: Organic solvents (e.g., toluene, THF)
Temperature: Mild temperatures (e.g., 50-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms
Reduction: Addition of hydrogen atoms or removal of oxygen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzene compounds
Applications De Recherche Scientifique
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
Compared to similar compounds, 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE stands out due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the cyclopropoxy group and the fluorine atom in particular can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H15FO |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-1-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)11-7-10(5-6-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clé InChI |
UPJQXRQPRUUZBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



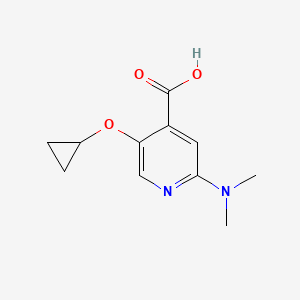

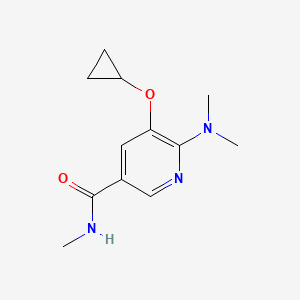
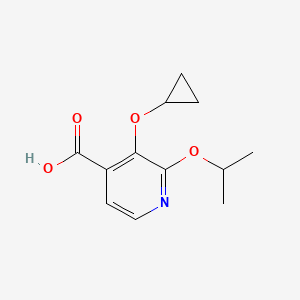
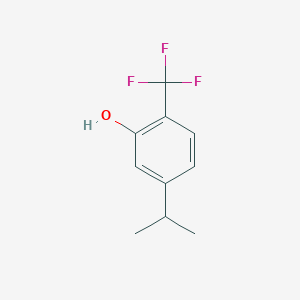
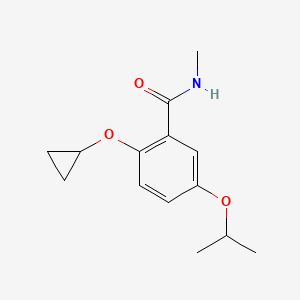
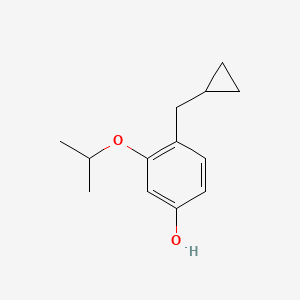
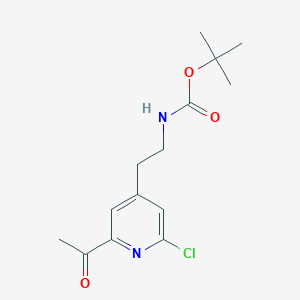
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
